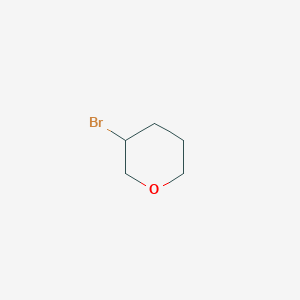

3-bromotetrahydro-2H-pyran

Description

Significance of Tetrahydropyran (B127337) Scaffolds in Organic Synthesis and Natural Product Chemistry

The tetrahydropyran (THP) ring is a structural motif of paramount importance, found abundantly in a vast array of biologically active natural products. nih.govresearchgate.netacs.org This oxygen-containing heterocycle is a core component in molecules ranging from relatively simple compounds like glucose and centrolobine (B73297) to immensely complex marine natural products such as palytoxin (B80417) and maitotoxin. researchgate.net Its prevalence extends to important drug molecules, including certain antibiotics. researchgate.netresearchgate.net

The biological significance of these natural products has made the tetrahydropyran scaffold a crucial target for synthetic chemists. nih.govrsc.org The development of efficient and stereoselective methods for constructing the THP ring is a primary objective in organic synthesis, as it provides access to these valuable molecules. nih.govresearchgate.net Strategies for its construction are diverse and include methodologies such as hetero-Diels-Alder reactions, intramolecular radical cyclizations, and various metal-mediated cyclizations. nih.govrsc.org The ability to synthesize a wide range of substituted tetrahydropyrans is essential for creating analogues of natural products to study structure-activity relationships, a key aspect of drug discovery. nih.gov

Overview of Halogenated Cyclic Ethers in Advanced Synthetic Methodologies

Halogenated cyclic ethers, including brominated tetrahydropyrans, are versatile intermediates in organic synthesis. The presence of a halogen atom, such as bromine, on the cyclic ether backbone introduces unique reactivity, transforming the scaffold into a useful building block for more complex structures. cymitquimica.com The halogen serves as a handle for a variety of chemical transformations.

Modern synthetic methods increasingly rely on the strategic functionalization of such scaffolds. For instance, the ring-opening of cyclic ethers can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of triphenylphosphine (B44618) under visible light, yielding ω-haloalkyl carboxylates. bohrium.com Furthermore, the direct functionalization of cyclic ethers, though challenging due to the stability of C-O bonds, is an area of active research. rsc.orgchinesechemsoc.org The development of methods for direct halogenation, for example using N-halosuccinimides, allows for the introduction of functional groups that can be displaced in subsequent nucleophilic substitution reactions. rsc.org These halogenated intermediates are pivotal in the construction of polysubstituted cyclic ethers, which are common motifs in natural products. researchgate.netthieme-connect.com

Historical Context of Bromine Functionalization in Heterocyclic Chemistry

The introduction of bromine onto heterocyclic rings is a long-established and powerful strategy in organic synthesis. Historically, one of the most fundamental reactions for functionalizing aromatic and heteroaromatic systems has been electrophilic aromatic substitution (EAS). nih.gov In this type of reaction, molecular bromine can be used to install a bromine atom onto an electron-rich heterocycle. nih.gov

Over the decades, the repertoire of bromination techniques has expanded significantly. The use of N-bromosuccinimide (NBS) provided a milder and more selective alternative to elemental bromine for many applications, including the bromination of dihydropyrans. uni-greifswald.de More recently, the field of C–H bond functionalization has emerged as a major area of research, offering novel strategies for creating C-Br bonds with high efficiency and selectivity, often bypassing the need for pre-functionalized starting materials. nih.govacs.orgresearchgate.net Palladium-catalyzed reactions, for example, have been developed to directly couple aryl bromides with C-H bonds of other molecules. acs.org The electrochemical generation of bromine from stable bromide salts represents a greener approach to bromofunctionalization reactions. researchgate.net This evolution of methods, from classical EAS to modern C-H activation, has continuously enhanced the ability of chemists to strategically incorporate bromine into heterocyclic frameworks, thereby enabling the synthesis of a diverse range of complex molecules.

Research Gaps and Future Directions in the Study of 3-Bromotetrahydro-2H-pyran

While the tetrahydropyran scaffold is well-studied and bromination is a common synthetic tool, a comprehensive investigation into the specific compound this compound appears to be limited. The existing literature shows its use as an intermediate in the synthesis of more complex molecules, such as in the preparation of a pyranopterin derivative. mdpi.com Its synthesis from 3,4-dihydropyran using N-bromosuccinimide is a known procedure. uni-greifswald.de

However, several research gaps can be identified. A systematic study of the reactivity of this compound with a wide range of nucleophiles and under various reaction conditions (e.g., transition-metal catalysis) is not extensively documented. While some substitution reactions have been explored, particularly in the context of creating acetals and subsequent C-C bond formations, a broader understanding of its synthetic potential is lacking. acs.orgacs.org

Future research could focus on:

A thorough exploration of its stereoselective reactions, leveraging the chiral center created by the bromine substituent.

The development of new catalytic methods that utilize this compound as a key building block.

Investigation into its application in the synthesis of novel natural product analogues or other biologically relevant molecules.

A more detailed characterization of its physical and spectroscopic properties, which are currently reported but not exhaustively studied. acs.orgchemicalbook.com

Closing these gaps would provide a more complete picture of the chemical utility of this compound and could unlock new applications in organic synthesis and medicinal chemistry.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 13047-01-3 | cymitquimica.comchemicalbook.com |

| Molecular Formula | C₅H₉BrO | cymitquimica.comchemicalbook.com |

| Molecular Weight | 165.03 g/mol | chemicalbook.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Boiling Point | 50-52 °C @ 14 Torr | chemicalbook.com |

| Density | 1.475 g/cm³ | |

Spectroscopic Data References for Related Compounds

| Spectroscopic Technique | Mentioned in Context of | Reference |

|---|---|---|

| ¹H NMR | Halogenated Tetrahydropyran Derivatives | acs.orgacs.org |

| ¹³C NMR | Halogenated Tetrahydropyran Derivatives | acs.orgacs.org |

| Mass Spectrometry (MS) | Synthesis of this compound-2-ol | uni-greifswald.de |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-bromooxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c6-5-2-1-3-7-4-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBAAVZEEPNKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00482448 | |

| Record name | 3-bromotetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13047-01-3 | |

| Record name | 3-bromotetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromooxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Aspects and Conformational Analysis of 3 Bromotetrahydro 2h Pyran

Diastereoselectivity and Enantioselectivity in Brominated Tetrahydropyran (B127337) Synthesis

The synthesis of 3-bromotetrahydro-2H-pyran and related brominated tetrahydropyrans often involves cyclization reactions where the stereochemical outcome is a primary consideration. Achieving control over diastereoselectivity (the preferential formation of one diastereomer over others) and enantioselectivity (the preferential formation of one enantiomer over the other) is a key challenge and an area of active research.

Common strategies for synthesizing tetrahydropyran rings, such as the Prins cyclization and haloetherification, can be adapted to introduce a bromine atom with varying degrees of stereocontrol. For instance, the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, can be mediated to produce substituted tetrahydropyrans. The stereoselectivity of this process is often influenced by the reaction conditions and the nature of the substrates and catalysts used. beilstein-journals.orgnih.gov For example, a diastereoselective route to cis-2,6-disubstituted tetrahydropyran-4-ones has been developed through a silyl (B83357) enol ether Prins cyclization concept, where an oxocarbenium ion is trapped by the silyl enol ether. beilstein-journals.org

Bromoetherification, the intramolecular cyclization of an unsaturated alcohol initiated by an electrophilic bromine source, is a direct method for creating brominated cyclic ethers. The stereochemistry of the resulting product is often governed by the principles of anti-addition across the double bond, where the pendant alcohol attacks the intermediate bromonium ion from the face opposite to the bromine. rsc.org This process allows for the construction of new tetrahedral stereogenic centers and introduces a halogen for further chemical modification. rsc.org Studies on lactam-tethered trisubstituted tertiary alkenols have demonstrated that this method can produce lactam-fused bromotetrahydropyrans with high regioselectivity and stereocontrol. rsc.org

The table below summarizes the diastereoselectivity achieved in selected synthetic transformations leading to substituted tetrahydropyran derivatives, illustrating the level of control possible in these reactions.

| Reaction Type | Substrates | Catalyst/Reagent | Major Product Configuration | Diastereomeric Ratio (dr) |

| Prins Cyclization | 3-Bromobut-3-en-1-ols and Aldehydes | Not specified | 2,6-disubstituted tetrahydropyranones | Excellent |

| Bromoetherification | Lactam-tethered alkenols | N-Bromosuccinimide (NBS) | anti-addition product | High |

| Organocatalytic Cascade | Acetylacetone, β-nitrostyrenes, alkynyl aldehydes | Quinine-based squaramide | (2S,3S,4S,5R,6R) | > 20:1 |

This table is generated based on findings from various synthetic studies to illustrate typical outcomes. nih.govrsc.orgnih.gov

Enantioselective synthesis, which aims to produce a single enantiomer, can be achieved through methods like organocatalysis. For example, a highly functionalized tetrahydropyran with five contiguous stereocenters has been synthesized using a bifunctional quinine-based squaramide organocatalyst, achieving excellent enantiomeric excesses (93–99% ee) and high diastereomeric ratios. nih.gov

Conformational Preferences of the Tetrahydropyran Ring with a C-3 Bromine Substituent

The tetrahydropyran ring typically adopts a low-energy chair conformation, similar to cyclohexane. In this conformation, substituents can occupy either an axial position (perpendicular to the general plane of the ring) or an equatorial position (in the approximate plane of the ring). For a C-3 bromine substituent, the conformational preference is primarily dictated by steric interactions.

Generally, bulky substituents on a six-membered ring prefer the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. These interactions are repulsive forces between an axial substituent and the other axial atoms or groups on the same side of the ring. Therefore, the bromine atom at the C-3 position of the tetrahydropyran ring is expected to predominantly occupy the equatorial position in the most stable chair conformation.

Computational studies and spectroscopic analyses are used to determine the precise energetic differences between the axial and equatorial conformers. While specific data for this compound is not abundant in readily available literature, analysis of related monosubstituted tetrahydropyrans provides a strong basis for this prediction. acs.org The preference for the equatorial position can be quantified by the conformational free energy difference, or A-value, which represents the energy penalty for a substituent being in the axial position.

The chair conformer with the C-3 bromine in the equatorial position minimizes gauche interactions and avoids the more significant 1,3-diaxial steric clashes that would occur if it were in the axial position.

Influence of Substituent Effects on Ring Conformation and Reactivity

The bromine atom at the C-3 position influences the tetrahydropyran ring's properties through both steric and electronic effects (inductive and hyperconjugative). These effects can alter the ring's geometry and modulate its reactivity in chemical transformations.

Inductive and Hyperconjugative Effects: The electronegative bromine atom exerts a significant electron-withdrawing inductive effect, which can influence the reactivity of adjacent functional groups. More subtly, hyperconjugation can also play a role, particularly in reaction intermediates. For instance, in reactions involving the formation of an oxocarbenium ion intermediate (a cation with a positive charge on the ring oxygen), the stereochemistry of substituents can be crucial. Studies on related systems have shown that bromine-substituted acetals favor the formation of 1,2-trans products. nih.gov This outcome is rationalized by the intermediate oxocarbenium ion adopting a conformation where the bromine atom is axial, which allows for maximum hyperconjugative stabilization of the positive charge. nih.gov This stabilizing interaction involves the overlap of the C-Br bonding orbital with the empty p-orbital of the carbocation.

The relative strength of hyperconjugative stabilization from different axial substituents follows the trend F ≪ H < Cl < Br. nih.gov This indicates that bromine is particularly effective at stabilizing such cationic intermediates, thereby directing the stereochemical course of the reaction.

Chiral Pool Synthesis and Asymmetric Catalysis in Accessing Enantioenriched Brominated Tetrahydropyrans

Accessing enantioenriched or enantiopure forms of this compound is essential for applications in medicinal chemistry and total synthesis, where specific stereoisomers often exhibit desired biological activity. Two primary strategies for achieving this are chiral pool synthesis and asymmetric catalysis.

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products, such as carbohydrates or amino acids, as starting materials. nih.govuleth.ca These molecules contain pre-existing stereocenters that can be incorporated into the target molecule, thus avoiding the need for a resolution step or an asymmetric reaction. For the synthesis of a brominated tetrahydropyran, a suitable chiral starting material would be manipulated through a series of chemical transformations to construct the tetrahydropyran ring and install the bromine atom, preserving the initial chirality. The vast array of chiral building blocks provided by nature makes this a powerful and common strategy in organic synthesis. nih.gov

Asymmetric Catalysis: Asymmetric catalysis involves the use of a small amount of a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other. scispace.comtaylorandfrancis.com This method is highly efficient as a single catalyst molecule can generate many molecules of the chiral product. Various types of asymmetric reactions can be envisioned for the synthesis of enantioenriched brominated tetrahydropyrans, including:

Asymmetric Bromoetherification: A chiral catalyst could coordinate to the substrate or the brominating agent to control the facial selectivity of the cyclization.

Kinetic Resolution: A chiral catalyst can be used to selectively react with one enantiomer of a racemic mixture of a precursor (e.g., a racemic unsaturated alcohol), leaving the other enantiomer unreacted and thus enriched.

Asymmetric Hydrogenation or Reduction: If a precursor to the brominated tetrahydropyran contains a prochiral ketone or alkene, it can be reduced using a chiral catalyst and a reducing agent to set the desired stereochemistry before bromination. taylorandfrancis.com

For example, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral catalysts based on natural alkaloids, such as quinine, have been successfully used in cascade reactions to construct highly functionalized and enantioenriched tetrahydropyran rings. nih.gov

Mechanistic Investigations of Reactions Involving 3 Bromotetrahydro 2h Pyran

Nucleophilic Substitution Reactions at the Bromine-Bearing Carbon (C-3)

Nucleophilic substitution at the C-3 position of 3-bromotetrahydro-2H-pyran involves the replacement of the bromide leaving group by a nucleophile. The mechanism of this transformation is highly dependent on the reaction conditions and the nature of the substrate and nucleophile, primarily proceeding through either a concerted (SN2) or a stepwise (SN1) pathway.

The competition between SN1 and SN2 pathways is a central theme in the nucleophilic substitution of secondary alkyl halides like this compound.

SN2 Pathway : This bimolecular mechanism involves a single, concerted step where the nucleophile attacks the electrophilic C-3 carbon from the backside, simultaneously displacing the bromide ion. researchgate.net This process leads to an inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. researchgate.net For the SN2 reaction to occur, the nucleophile must have unhindered access to the backside of the C-Br bond. In the chair conformation of the tetrahydropyran (B127337) ring, this attack is sterically more accessible when the bromine atom is in an axial position. The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. harvard.edu Strong, less sterically hindered nucleophiles and polar aprotic solvents favor this pathway. wikipedia.org

SN1 Pathway : This unimolecular mechanism proceeds in two steps. The first and rate-determining step is the spontaneous dissociation of the C-Br bond to form a planar, sp²-hybridized secondary carbocation intermediate and a bromide ion. wikipedia.org This step is favored by polar protic solvents, which can solvate and stabilize both the carbocation and the leaving group. organic-chemistry.org In the second step, the nucleophile can attack the planar carbocation from either face, leading to a mixture of enantiomers if the carbon is chiral, resulting in racemization. nrochemistry.com The stability of the carbocation is a crucial factor; secondary carbocations are more stable than primary ones but less stable than tertiary ones, making the SN1 pathway possible but often in competition with the SN2 mechanism for secondary substrates. organic-chemistry.org Weak nucleophiles and conditions that promote leaving group departure favor the SN1 pathway. wikipedia.org

For this compound, being a secondary halide, both pathways are plausible. The choice is often dictated by the reaction conditions as summarized in the table below.

| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Rationale for this compound |

| Substrate | Tertiary > Secondary > Primary | Methyl > Primary > Secondary | As a secondary halide, it is susceptible to both mechanisms. |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) | Strong nucleophiles will promote the bimolecular pathway. |

| Leaving Group | Good leaving group required | Good leaving group required | Bromide is a good leaving group, facilitating both pathways. |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | Protic solvents stabilize the carbocation intermediate; aprotic solvents enhance nucleophilicity. |

The characteristics of both the leaving group (bromide) and the incoming nucleophile play a critical role in determining the rate and mechanism of substitution.

Leaving Group Ability : The effectiveness of a leaving group is related to its stability as an independent species after departure. Good leaving groups are weak bases. acs.org The halide ions' ability as leaving groups increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is due to both the decreasing C-X bond strength and the increasing stability of the resulting halide anion with size. researchgate.net Bromide is considered a very good leaving group, making the C-Br bond in this compound susceptible to cleavage in both SN1 and SN2 reactions.

Nucleophile Characteristics : Nucleophilicity refers to the ability of a species to donate an electron pair to an electrophile.

Strength : Strong nucleophiles, which are often negatively charged (e.g., OH⁻, RO⁻, CN⁻), increase the rate of SN2 reactions as the nucleophile is involved in the rate-determining step. acs.org Weak, neutral nucleophiles (e.g., H₂O, ROH) are more likely to participate in SN1 reactions, where they wait for the formation of the carbocation before attacking. organic-chemistry.org

Steric Hindrance : Bulky nucleophiles can slow down the rate of SN2 reactions due to steric hindrance during the backside attack. organic-chemistry.org

Solvent Effects : In polar protic solvents, nucleophilicity increases down a group in the periodic table (I⁻ > Br⁻ > Cl⁻) because larger ions are less tightly solvated and more available to react. In polar aprotic solvents, the trend is reversed (Cl⁻ > Br⁻ > I⁻) as smaller, less-solvated anions are more reactive. organic-chemistry.org

| Nucleophile | Charge | Relative Strength | Favored Mechanism |

| H₂O, ROH | Neutral | Weak | SN1 |

| I⁻, Br⁻, Cl⁻ | Anionic | Strong | SN2 |

| HS⁻, RS⁻ | Anionic | Strong | SN2 |

| CN⁻ | Anionic | Strong | SN2 |

| NH₃, RNH₂ | Neutral | Moderate | SN2 |

Elimination Reactions to Form Dihydropyrans or Other Unsaturated Systems

In the presence of a base, this compound can undergo elimination (dehydrobromination) to form an alkene. The two main pathways for elimination are the bimolecular E2 mechanism and the unimolecular E1 mechanism. organic-chemistry.org

E2 Mechanism : This is a concerted, one-step reaction where the base removes a proton from a carbon adjacent to the bromine-bearing carbon (a β-hydrogen), while simultaneously the C-Br bond breaks and a π-bond forms. wikipedia.org This mechanism requires a specific geometric arrangement known as an anti-periplanar conformation, where the β-hydrogen and the bromine leaving group are in the same plane and on opposite sides of the C-C bond (a dihedral angle of 180°). nih.gov In a tetrahydropyran ring, this translates to a requirement for both the hydrogen and the bromine to be in axial positions. nih.gov Strong, non-nucleophilic bases (e.g., potassium tert-butoxide) favor the E2 pathway. researchgate.net

E1 Mechanism : This is a two-step process that begins with the same rate-determining step as the SN1 reaction: formation of a carbocation. wikipedia.org In the second step, a weak base removes a β-proton, leading to the formation of a double bond. E1 reactions often compete with SN1 reactions and are favored by weak bases (which can also act as the solvent) and conditions that promote carbocation formation. illinois.edu

Regioselectivity and Stereochemistry: Elimination from this compound can potentially yield two different dihydropyran isomers: 3,4-dihydro-2H-pyran or 3,6-dihydro-2H-pyran (also named 2,3-dihydro-4H-pyran).

Zaitsev's Rule : Generally, elimination reactions favor the formation of the more substituted (and thus more thermodynamically stable) alkene. This is known as the Zaitsev product. researchgate.net

Hofmann's Rule : When a sterically bulky base is used, the less substituted alkene (Hofmann product) may be favored, as the base preferentially removes the more sterically accessible proton. organic-chemistry.org

Stereoelectronic Control : In E2 reactions of cyclic systems like tetrahydropyran, the anti-periplanar requirement is often the dominant factor. organic-chemistry.org Elimination can only occur if a β-hydrogen is axial when the bromine is also axial. This can lead to the formation of the thermodynamically less stable alkene if the stereochemical requirement can only be met for that product. For instance, if the only axial β-hydrogen leads to the Hofmann product, that will be the major product formed via the E2 mechanism. organic-chemistry.org

Rearrangement Pathways and Ring-Opening Reactions

While less common than substitution or elimination, rearrangement and ring-opening reactions are mechanistically plausible for this compound, particularly under conditions that promote cationic intermediates or involve neighboring group participation.

Neighboring Group Participation (NGP) : The ring oxygen in the tetrahydropyran structure can act as an internal nucleophile. If the bromine at C-3 is in an axial position, the lone pair of electrons on the ring oxygen (at C-1) can attack the C-3 carbon from the backside in an intramolecular SN2 fashion, displacing the bromide ion. This would result in a strained, bicyclic oxonium ion intermediate. The subsequent attack by an external nucleophile on this intermediate would lead to the final product. This participation can have two major consequences:

Rate Acceleration : The intramolecular reaction is often kinetically favored over an intermolecular attack, leading to an enhanced reaction rate.

Stereochemical Retention : The process involves two consecutive SN2 reactions (the intramolecular attack and the external nucleophilic attack), each causing an inversion of configuration. The net result is retention of the original stereochemistry at C-3, which is a hallmark of NGP. researchgate.net

Ring-Opening Reactions : While the tetrahydropyran ring is generally stable, under forcing conditions (e.g., strong Lewis acids or very strong bases), ring-opening could occur. For instance, acid-catalyzed ring-opening might proceed after protonation of the ring oxygen, making it a better leaving group, although this is more typical for strained rings like epoxides. wikipedia.org Base-catalyzed ring-opening is less likely for a saturated ether like tetrahydropyran but has been observed in related dihydropyran systems, often initiated by nucleophilic attack at a different position in the molecule. organic-chemistry.org

Participation in Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Traditionally, these reactions have been most effective with sp²-hybridized carbon electrophiles (e.g., aryl or vinyl halides). The use of sp³-hybridized alkyl halides, such as this compound, presents significant challenges. illinois.edu

The general catalytic cycle for reactions like Suzuki, Stille, or Sonogashira coupling involves three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond to form a Pd(II) intermediate.

Transmetalation : An organometallic nucleophile (e.g., organoboron, organotin) transfers its organic group to the palladium center.

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Challenges with Secondary Alkyl Halides: For secondary alkyl bromides, two main issues complicate this cycle:

Slow Oxidative Addition : The oxidative addition of Pd(0) to a C(sp³)-Br bond is generally slower and more difficult than to a C(sp²)-Br bond. researchgate.net

β-Hydride Elimination : Once the alkylpalladium(II) intermediate is formed, if there is a hydrogen atom on the β-carbon (C-2 or C-4 in this case), a rapid β-hydride elimination can occur. wikipedia.org This process forms a palladium-hydride species and an alkene (a dihydropyran), which is a competing and often dominant side reaction that prevents the desired cross-coupling. researchgate.net

Modern Solutions and Mechanistic Considerations: Recent advances in ligand design have led to the development of catalyst systems that can overcome these challenges.

Bulky, Electron-Rich Ligands : Phosphine ligands that are both sterically bulky and electron-rich (e.g., tri-tert-butylphosphine) can promote the desired reductive elimination step over the undesired β-hydride elimination. nih.gov These ligands stabilize the palladium center and create a steric environment that disfavors the conformation required for β-hydride elimination.

Specific Cross-Coupling Reactions :

Suzuki Coupling : Involves coupling with an organoboron reagent (e.g., a boronic acid). With specialized ligands, Suzuki couplings of secondary alkyl bromides have been achieved. organic-chemistry.org

Stille Coupling : Uses an organotin reagent. This reaction is often less sensitive to β-hydride elimination than other coupling reactions, and successful examples with secondary alkyl bromides have been reported. nih.gov

Sonogashira Coupling : Couples the alkyl halide with a terminal alkyne. While traditionally very difficult for alkyl halides, nickel-catalyzed nih.gov and some specialized palladium-catalyzed systems have been developed that can facilitate this transformation with secondary alkyl bromides. researchgate.net

Therefore, while challenging, the participation of this compound in palladium-catalyzed cross-coupling reactions is mechanistically feasible with modern catalytic systems designed to suppress β-hydride elimination and facilitate the oxidative addition step.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of 3-bromotetrahydro-2H-pyran in solution. By analyzing the chemical environment of hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, a complete picture of the molecule's connectivity can be assembled.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The presence of the electronegative bromine atom at the C-3 position has a significant deshielding effect on the adjacent protons, causing their signals to appear at a lower field (higher ppm value) compared to unsubstituted tetrahydropyran (B127337).

The proton attached directly to the carbon bearing the bromine (H-3) is expected to be the most deshielded of the methylene (B1212753) protons, appearing significantly downfield. Protons on adjacent carbons (C-2 and C-4) will also experience a moderate downfield shift. Protons on the C-6 carbon, adjacent to the ether oxygen, are also deshielded due to the oxygen's electronegativity.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Influencing Factors |

| H-3 | ~4.0 - 4.5 | Multiplet | Strong deshielding by electronegative Bromine |

| H-2 | ~3.5 - 4.2 | Multiplet | Deshielding by adjacent Bromine and Oxygen |

| H-6 | ~3.4 - 4.0 | Multiplet | Deshielding by electronegative Oxygen |

| H-4 | ~1.8 - 2.4 | Multiplet | Moderate deshielding by adjacent Bromine |

| H-5 | ~1.5 - 2.1 | Multiplet | Least deshielded, similar to alkane protons |

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and instrument frequency. compoundchem.comlibretexts.org

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms of the pyran ring. The "heavy atom effect" and the electronegativity of the bromine atom significantly influence the chemical shift of the carbon to which it is attached (C-3).

The C-3 carbon signal is shifted downfield due to the electronegativity of the bromine. The carbons adjacent to the oxygen (C-2 and C-6) also appear downfield. The remaining carbons (C-4 and C-5) resonate at higher fields, in the typical alkane region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Key Influencing Factors |

| C-3 | ~50 - 60 | Attached to electronegative Bromine |

| C-2 | ~70 - 78 | Attached to Oxygen, adjacent to C-Br |

| C-6 | ~65 - 70 | Attached to Oxygen |

| C-4 | ~30 - 35 | Adjacent to C-Br |

| C-5 | ~20 - 25 | Alkane-like environment |

While 1D NMR provides foundational data, 2D NMR experiments are often necessary for unambiguous assignment of all proton and carbon signals, especially in complex spin systems.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. For instance, it would show a cross-peak between the H-3 proton and the protons on C-2 and C-4, confirming their connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is characterized by absorptions corresponding to its ether linkage and alkyl C-H and C-Br bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Alkyl | C-H | Stretch | 2850 - 3000 |

| Ether | C-O-C | Asymmetric Stretch | 1070 - 1150 |

| Bromoalkane | C-Br | Stretch | 500 - 600 |

The presence of a strong band in the 1070-1150 cm⁻¹ region is a key indicator of the cyclic ether functionality, while the C-H stretching bands confirm the saturated alkyl nature of the ring. A band in the lower frequency region (500-600 cm⁻¹) would be characteristic of the carbon-bromine bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₅H₉BrO), the most notable feature in the mass spectrum is the isotopic pattern of the molecular ion peak. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺.

Molecular Ion (M⁺): Calculated m/z for C₅H₉⁷⁹BrO = 163.98; for C₅H₉⁸¹BrO = 165.98.

Fragmentation: The molecular ion can undergo fragmentation, providing structural clues. Common fragmentation pathways for this molecule would include:

Loss of a bromine radical (•Br), resulting in a fragment at m/z 85.

Loss of hydrogen bromide (HBr), leading to a fragment at m/z 84.

Alpha-cleavage adjacent to the ether oxygen, leading to ring-opening and subsequent fragmentation. nist.gov

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity | Notes |

| 164/166 | [C₅H₉BrO]⁺ | Molecular ion peak, showing characteristic 1:1 isotope pattern |

| 85 | [C₅H₉O]⁺ | Loss of •Br from the molecular ion |

| 84 | [C₅H₈O]⁺• | Loss of HBr from the molecular ion |

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of the liquid this compound can be challenging, this technique is highly applicable to its solid derivatives. nih.gov

Should a crystalline derivative be synthesized, X-ray diffraction analysis would confirm:

Unambiguous Connectivity: The exact bonding arrangement of all atoms.

Stereochemistry: The relative and absolute configuration of stereocenters.

Conformation: The preferred solid-state conformation of the pyran ring, which is typically a chair conformation. nih.govresearchgate.net

This technique serves as the ultimate benchmark for structural validation, corroborating the assignments made through spectroscopic methods like NMR. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. researchgate.netresearchgate.net For 3-bromotetrahydro-2H-pyran, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and various reactivity descriptors.

Theoretical calculations, such as those at the B3LYP/6-311G** level, can be employed to determine key electronic properties. scifiniti.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Reactivity descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity. These parameters are calculated from the ionization potential (IE) and electron affinity (EA), which are related to the HOMO and LUMO energies, respectively.

Table 1: Representative DFT-Calculated Electronic Properties of this compound

| Property | Value (a.u.) | Description |

| HOMO Energy | -0.25 | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy | 0.05 | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 0.30 | Indicator of chemical stability and reactivity. |

| Electronegativity (χ) | 0.10 | A measure of the ability of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | 0.15 | A measure of resistance to change in electron distribution or charge transfer. |

| Electrophilicity Index (ω) | 0.03 | A measure of the electrophilic character of a molecule. |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar molecules.

Natural Bond Orbital (NBO) analysis, another tool used in conjunction with DFT, can reveal details about hyperconjugative interactions that stabilize certain conformations of the molecule. beilstein-journals.org For instance, interactions between lone pairs of the oxygen atom and anti-bonding orbitals of adjacent C-C or C-Br bonds can influence the molecule's geometry and stability.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations are particularly useful for exploring its conformational landscape and understanding its interactions with other molecules.

The tetrahydropyran (B127337) ring can adopt various conformations, with the chair form generally being the most stable. researchgate.net However, the presence of the bromine substituent at the 3-position can lead to different axial and equatorial conformers with distinct energies and populations. MD simulations can model the transitions between these conformations and determine their relative stabilities. dntb.gov.uaresearchgate.net

MD simulations also allow for the study of intermolecular interactions, which are crucial for understanding the behavior of this compound in condensed phases (e.g., in solution or as a pure liquid). These simulations can model non-covalent interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces between molecules. mdpi.commdpi.com By simulating a system containing multiple molecules of this compound, one can analyze the radial distribution functions to understand the local molecular ordering and preferred intermolecular distances.

Table 2: Representative Intermolecular Interaction Energies for a Dimer of this compound from MD Simulations

| Interaction Type | Energy (kcal/mol) | Description |

| Electrostatic | -2.5 | Arises from the interaction of permanent multipoles. |

| Van der Waals | -3.0 | Includes dispersion and repulsion forces. |

| Total Interaction Energy | -5.5 | The sum of all intermolecular forces between the two molecules. |

Note: The values in this table are illustrative and represent typical data obtained from MD simulations for similar molecules.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For reactions involving this compound, computational methods can be used to explore potential reaction pathways and predict the most likely products.

For example, in nucleophilic substitution reactions where the bromine atom is displaced, computational methods can model the approach of the nucleophile and the departure of the bromide ion. By mapping the potential energy surface, researchers can identify the transition state structure, which represents the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a calculated transition state indeed connects the reactants and products of a specific reaction step. youtube.com Quantum chemical calculations can also be used to study the kinetics of reactions. nih.gov

Table 3: Representative Calculated Activation Energies for a Hypothetical SN2 Reaction of this compound

| Nucleophile | Solvent | Activation Energy (kcal/mol) |

| OH⁻ | Water | 20.5 |

| CN⁻ | DMSO | 18.2 |

| I⁻ | Acetone | 19.8 |

Note: The values in this table are illustrative and represent typical data obtained from computational studies of SN2 reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR can be a valuable tool in the design of new molecules with desired biological or pharmacological properties. researchgate.netmdpi.comnih.govresearchgate.net

The first step in QSAR modeling is to generate a set of molecular descriptors for each derivative. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). These descriptors are then correlated with the experimentally measured biological activity using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS).

The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound. This allows for the in silico screening of large libraries of virtual compounds, prioritizing the synthesis and testing of the most promising candidates. frontiersin.orgnih.gov

Table 4: Representative Descriptors Used in a Hypothetical QSAR Model for this compound Derivatives

| Descriptor | Type | Description |

| LogP | Hydrophobic | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |

| Molecular Weight | Steric | The mass of one mole of the substance. |

| Dipole Moment | Electronic | A measure of the polarity of the molecule. |

| HOMO Energy | Electronic | Energy of the highest occupied molecular orbital. |

Note: This table lists examples of descriptors that could be used in a QSAR study. The actual descriptors would depend on the specific biological activity being modeled.

Applications of 3 Bromotetrahydro 2h Pyran in Complex Molecule Synthesis

As a Versatile Building Block in Medicinal Chemistry

The tetrahydropyran (B127337) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceutical agents. nih.gov Its presence can influence a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug efficacy. Consequently, synthons like 3-bromotetrahydro-2H-pyran, which allow for the efficient introduction of this ring system, are considered valuable tools in drug discovery programs. csmres.co.ukdntb.gov.ua The strategic placement of the bromine atom provides a reactive site for chemists to elaborate the core structure, facilitating the synthesis of compound libraries for structure-activity relationship (SAR) studies.

The pyran scaffold is a core structural component in various compounds investigated for their potential in treating neurological disorders, including Alzheimer's disease. nih.gov For instance, certain derivatives containing fused pyran rings have been explored for their neuroprotective properties and as inhibitors of enzymes like acetylcholinesterase, a key target in Alzheimer's therapy. nih.gov

The utility of this compound in this context lies in its role as a precursor for synthesizing analogues of these neurologically active agents. The reactive C-Br bond allows for its conjugation to other complex fragments, enabling the systematic development of new chemical entities. By using this building block, medicinal chemists can create novel derivatives with modified properties, aiming to enhance potency, selectivity, and pharmacokinetic profiles for targeting central nervous system disorders.

Many biologically active natural products feature the tetrahydropyran ring as a central structural motif. mdpi.comnih.govmdpi.com These compounds exhibit a wide range of therapeutic properties, including antibiotic, antifungal, and antitumor activities. nih.gov The total synthesis of these complex molecules is a significant challenge in organic chemistry and often relies on a convergent strategy where key fragments are synthesized independently and then coupled together. cnrs.frmdpi.comethz.ch

This compound serves as a critical intermediate for introducing the tetrahydropyran unit in the synthesis of such natural products. nih.govnorthwestern.edu Its defined stereochemistry and reactive handle are essential for building the intricate, polycyclic systems found in nature.

| Bioactive Natural Product Class | Core Structure | Notable Biological Activity |

| Pyranonaphthoquinone Antibiotics | Fused Pyran and Naphthoquinone | Antimicrobial, Antifungal, Antitumor nih.gov |

| Neopeltolide | Macrolide with Tetrahydropyran | Anticancer nih.gov |

| Okilactomycin | Polyketide with Tetrahydropyran-4-one | Anticancer nih.gov |

| Flavonoids | Benzopyranone | Diverse Medicinal Applications nih.gov |

Role in Agrochemical Development and Specialty Chemicals

The principles of molecular design that apply to pharmaceuticals are also relevant to the development of modern agrochemicals. Heterocyclic compounds, including those containing a pyran ring, are foundational in the manufacturing of numerous agrochemicals, such as insecticides and herbicides. nih.govresearchgate.net The tetrahydropyran scaffold can be functionalized to interact with specific biological targets in pests or weeds.

This compound functions as an ideal starting material for the exploratory synthesis of new agrochemical candidates. The bromine atom can be readily displaced or used in cross-coupling reactions to attach a wide array of functional groups. This allows for the rapid generation of diverse molecules that can be screened for desired herbicidal or insecticidal activity, contributing to the development of new crop protection agents.

Utilization in Material Science for Novel Polymer and Coating Development

In material science, the properties of polymers and coatings are dictated by the chemical structure of their constituent monomers. The incorporation of cyclic structures, such as the tetrahydropyran ring, into a polymer backbone can significantly influence its physical properties, including thermal stability, rigidity, and solubility.

While specific industrial applications of this compound in polymerization are not widely documented, its chemical structure suggests potential utility. The compound could be functionalized through its bromo group to introduce a polymerizable moiety, such as a vinyl or acrylate (B77674) group. Subsequent polymerization could lead to novel polymers with the tetrahydropyran ring as a repeating unit in the side chain. Alternatively, under specific conditions, the pyran ring itself could be opened for ring-opening polymerization, or the molecule could be used to create specialty monomers for incorporation into advanced materials and coatings.

Synthesis of Pyranopterin Derivatives as Molybdenum Cofactor Models

The Molybdenum Cofactor (Moco) is an essential component of a class of enzymes that catalyze critical redox reactions in nearly all forms of life. morressier.comwikipedia.org A unique feature of Moco is the molybdopterin (MPT) ligand, which consists of a pyran ring fused to a pterin (B48896) ring system, creating a tricyclic structure known as pyranopterin. wikipedia.orgacs.org This pyranopterin dithiolene ligand coordinates to the molybdenum atom and is crucial for the catalytic activity of these enzymes. morressier.com

The biosynthesis of Moco is a complex, multi-step process. wikipedia.orgacs.orgnih.gov Understanding the role of the pyranopterin ligand has driven significant efforts to create synthetic models of the cofactor. morressier.comacs.org The chemical synthesis of the pyranopterin core is a non-trivial task. This compound represents a highly valuable and logical precursor for the construction of this key structural feature. The bromine atom provides a reactive site for annulation to a pterin precursor, facilitating the formation of the fused pyran ring. The synthesis and study of these model compounds provide invaluable insights into the electronic structure and reactivity of the native cofactor, helping to elucidate its role in enzymatic catalysis. acs.org

| Enzyme Class Containing Moco | Biological Function |

| Xanthine Oxidase | Purine catabolism |

| Sulfite Oxidase | Sulfur amino acid metabolism |

| Nitrate Reductase | Nitrogen assimilation in plants and bacteria |

| DMSO Reductase | Anaerobic respiration in bacteria |

Environmental and Safety Considerations for Brominated Cyclic Ethers

Environmental Fate and Behavior of Brominated Heterocycles

The environmental fate of a chemical substance encompasses its transport, transformation, and ultimate disposition in the environment. For brominated heterocycles like 3-bromotetrahydro-2H-pyran, key considerations include their degradation pathways, persistence, and potential to bioaccumulate.

Generally, halogenated organic compounds, including brominated flame retardants (BFRs), exhibit limited biodegradability and a tendency to persist in the environment. psecommunity.org However, they can be subject to both abiotic and biotic degradation processes. psecommunity.org

Biodegradation: The biodegradation of brominated compounds in soil can occur under both aerobic and anaerobic conditions. researchgate.net For some brominated compounds, the presence of a suitable carbon source is necessary to initiate degradation, suggesting that the compound itself may not serve as a primary food source for microorganisms. nih.gov For instance, the degradation of certain brominated flame retardants like 4-bromodiphenyl ether (BDE3) in soil has been observed to have a half-life of 5.5 days under oxic conditions. epa.gov However, the presence of co-contaminants like copper can significantly reduce the rate of degradation, thereby increasing the persistence of such compounds in the soil. epa.gov In general, the biodegradation of cyclic ethers can be slow, and in some cases, no significant degradation may be observed over extended periods. mdpi.com

Photodegradation: Photodegradation is another significant pathway for the breakdown of brominated organic compounds. psecommunity.org Studies on decabromodiphenyl ether (BDE-209) have shown that it can be degraded in soil suspensions under the influence of light, particularly UV light, in a process that follows pseudo-first-order kinetics. psecommunity.orgresearchgate.net The primary mechanism of photodegradation for some polybrominated diphenyl ethers (PBDEs) is debromination, which leads to the formation of less brominated, and potentially more toxic, compounds. psecommunity.orgnih.gov The rate of photodegradation can be influenced by environmental factors such as pH and the presence of other substances like humic acid or metal ions, which can inhibit the process through light-shielding or photo competition. psecommunity.orgresearchgate.net

Persistence: The persistence of brominated compounds is a significant environmental concern. psecommunity.org Many BFRs are known to be persistent and can accumulate in various environmental compartments, including air, water, soil, and sediment. psecommunity.org The structure of the compound plays a crucial role in its persistence; for example, more highly brominated compounds may be less mobile but more persistent. europa.eu Fugacity modeling of PBDEs suggests a high affinity for partitioning into sediments and soils, which can act as long-term reservoirs, releasing the compounds back into the water column over time. europa.eu

Table 1: Factors Influencing the Environmental Degradation of Brominated Compounds

| Factor | Influence on Degradation | Example Compounds |

| Microbial Activity | Can lead to biodegradation under specific conditions. | 4-bromodiphenyl ether |

| Co-contaminants | Metals like copper can inhibit biodegradation. | 4-bromodiphenyl ether |

| Light (UV) | Can cause photodegradation, primarily through debromination. | Decabromodiphenyl ether |

| pH | Can affect the rate of photodegradation. | Decabromodiphenyl ether |

| Humic Acid & Metal Ions | Can inhibit photodegradation. | Decabromodiphenyl ether |

Bioaccumulation refers to the process by which chemicals are taken up by an organism either directly from the environment or through the consumption of food containing the chemical. Halogenated compounds, particularly those that are lipophilic (fat-soluble), have a tendency to bioaccumulate in the fatty tissues of organisms.

While specific data for this compound is unavailable, the bioaccumulation potential of halogenated ethers, such as PBDEs, has been extensively studied. These compounds are known to accumulate in the food web and can biomagnify, meaning their concentration increases at higher trophic levels. nih.gov However, it has also been noted that some halogenated ethers are not considered bioaccumulative due to high volatility and a low tendency to dissolve in water or adhere to biological tissues. marketpublishers.com For some tetrahydro-2H-pyran derivatives, a low potential for bioaccumulation has been suggested based on a low measured octanol-water partition coefficient (log Kow). sigmaaldrich.com

Toxicology and Ecotoxicology of Brominated Compounds (General Discussion)

The toxicological profile of a substance describes its potential to cause harm to living organisms. The information available for this compound indicates several potential hazards.

Based on supplier safety data, this compound is associated with the following hazard statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation. researchgate.netnih.gov

In a broader context, many brominated compounds have been the subject of toxicological concern. For example, some BFRs have been linked to endocrine-disrupting effects. nih.gov The ecotoxicity of BFRs and their derivatives has been demonstrated in various aquatic organisms, including bacteria, algae, and fish. researcher.liferesearchgate.net It has been observed that the degradation products of some brominated compounds can be more toxic than the parent compound. researcher.life

Conclusion and Future Perspectives

Summary of Key Advancements in 3-Bromotetrahydro-2H-pyran Research

Research pertaining specifically to this compound has primarily focused on its role as a key intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and specialty chemicals chemshuttle.com. The principal advancements impacting this compound are therefore drawn from two broader, yet critically related, areas of chemical research: the stereoselective synthesis of substituted tetrahydropyrans and the development of novel bromination methodologies.

The tetrahydropyran (B127337) ring is a ubiquitous scaffold found in a multitude of biologically active natural products, including marine toxins, polyether antibiotics, and pheromones nih.govguidechem.com. Consequently, significant progress has been made in methods to construct this ring system with high levels of stereocontrol nih.govsyr.edu. Techniques such as the Prins cyclization have become powerful tools for the stereoselective synthesis of the tetrahydropyran skeleton nih.gov. These advancements provide more efficient and controlled routes to the core structure of this compound.

Simultaneously, the field of halogenation has seen remarkable innovation. The introduction of a bromine atom into organic molecules is a fundamental transformation, and recent developments have focused on creating more selective, efficient, and safer bromination reactions researchgate.netnus.edu.sg. These new protocols are crucial for synthesizing brominated heterocycles like this compound with greater precision and under more environmentally friendly conditions.

Emerging Synthetic Methodologies and Reactivity Patterns

The synthesis of this compound can be approached by considering the formation of the heterocyclic ring and the introduction of the bromine atom as separate challenges, both of which are being addressed by modern synthetic methods.

Synthetic Methodologies:

Emerging strategies for the synthesis of the tetrahydropyran ring are increasingly focused on efficiency and stereoselectivity. Aside from the well-established Prins and hetero-Diels-Alder reactions, a variety of metal-catalyzed and organocatalyzed cyclization reactions have been developed to afford highly substituted THP rings nih.govsyr.edu. For the bromination step, a significant shift towards "green" chemistry is evident. Traditional methods often rely on molecular bromine (Br₂), which is highly toxic and hazardous rsc.orgrsc.org. Emerging methodologies seek to replace it with safer, more manageable reagents. Oxidative bromination, which uses simple bromide salts like potassium bromide (KBr) or hydrogen bromide (HBr) in combination with a clean oxidant such as hydrogen peroxide, represents a more sustainable alternative rsc.org. Furthermore, enantioselective bromination techniques using novel catalysts are being developed to afford chiral brominated heterocycles, which are valuable for pharmaceutical synthesis nus.edu.sg.

| Brominating Agent | Traditional/Emerging | Advantages | Disadvantages | Citation |

|---|---|---|---|---|

| Molecular Bromine (Br₂) | Traditional | Highly reactive, inexpensive. | Highly toxic, corrosive, hazardous to handle. | rsc.orgrsc.org |

| N-Bromosuccinimide (NBS) | Traditional/Emerging | Safer solid reagent, easier to handle than Br₂. | Poor atom economy, generates stoichiometric waste. | rsc.orgrsc.org |

| HBr or KBr / Oxidant (e.g., H₂O₂) | Emerging | Uses safe bromide salts, "green" oxidant, high atom economy. | May require a catalyst or specific reaction conditions. | researchgate.netrsc.org |

| Amino-thiocarbamate Catalysts | Emerging | Enables catalytic enantioselective bromination. | Catalyst synthesis can be complex, substrate scope may be limited. | nus.edu.sg |

Reactivity Patterns:

The reactivity of this compound is dominated by the carbon-bromine bond. The bromine atom is a good leaving group, making the C-3 position an electrophilic center susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups (e.g., amines, alcohols, thiols, carbon nucleophiles) to the tetrahydropyran core. The C-Br bond also serves as a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi), enabling the formation of carbon-carbon and carbon-heteroatom bonds rsc.orgacs.org. Under basic conditions, elimination reactions can also occur to form a dihydropyran. The ether oxygen within the ring can potentially influence the reactivity at the C-3 position through electronic effects or by acting as a coordinating site for Lewis acids.

Potential for Novel Applications in Diverse Scientific Disciplines

The true value of this compound lies in its utility as a versatile building block for creating novel molecules with potential applications in medicine and materials science.

Medicinal Chemistry: The THP ring is considered a "privileged scaffold" in drug discovery, as it is a core component of numerous natural products and approved drugs exhibiting a wide spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory properties nih.govguidechem.comsyr.edu. The bromine atom in this compound provides a convenient attachment point for diversification. By using this handle in coupling reactions, chemists can generate large libraries of novel THP-containing compounds for high-throughput screening in drug discovery programs. The related lactone, this compound-2-one, has been identified as a potential raw material for synthesizing molecules with antiviral, antibacterial, or anticancer activities indiamart.com.

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides relies on the synthesis and screening of novel molecular structures. Halogenated compounds are prevalent in modern agrochemicals rsc.org. The THP scaffold, combined with the reactive bromine atom, makes this compound an attractive starting material for the synthesis of new agrochemical candidates.

Materials Science: While less explored, derivatives of brominated heterocycles have potential applications in materials science. For example, certain boron-containing heterocycles are being investigated for use in organic electronic devices like organic semiconductors aablocks.comnih.gov. The defined structure of the THP ring and the ability to functionalize it via the bromine atom could allow for the synthesis of novel polymers or functional materials with tailored electronic or physical properties.

Outlook on Sustainable and Responsible Chemical Research with Brominated Heterocycles

The future of chemical research involving brominated heterocycles like this compound is inextricably linked to the principles of green and sustainable chemistry. The chemical industry, particularly the pharmaceutical sector, is increasingly focused on minimizing its environmental impact organicdivision.org.

A primary goal is the replacement of hazardous reagents. The development of catalytic processes that use safer, more benign bromine sources like bromide salts is a key research area rsc.org. Improving atom economy is another critical aspect. This involves designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. Direct C-H bromination, which avoids the need for pre-functionalized substrates, is a highly desirable but challenging goal that would significantly reduce waste researchgate.netrsc.org.

The adoption of technologies like continuous flow chemistry offers a path to safer and more efficient synthesis. Flow reactors allow for the controlled use of hazardous reagents and the management of highly exothermic reactions, improving both safety and product selectivity rsc.org.

Finally, a responsible approach requires consideration of the entire lifecycle of halogenated organic compounds. Many of these compounds are resistant to degradation and can persist in the environment, leading to potential bioaccumulation researchgate.netyoutube.com. Future research must therefore not only focus on the green synthesis of these valuable molecules but also on designing them for eventual biodegradation and developing effective methods for their responsible disposal to protect ecosystems researchgate.netyoutube.com.

Q & A

Q. What are the standard synthetic routes for 3-bromotetrahydro-2H-pyran, and how are reaction conditions optimized?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or catalytic functionalization. Key methods include:

- Nucleophilic Bromination : Reacting tetrahydro-2H-pyran derivatives with brominating agents (e.g., NBS or PBr₃) under controlled conditions. For example, BF₃·OEt₂-mediated substitutions with allyl or propargyl reagents yield brominated derivatives (e.g., 2-allyl-5-(benzyloxy)tetrahydro-2H-pyran) .

- Catalytic Oligomerization : Copper(II)–bisphosphine catalysts (e.g., L3 ligands) enable stereoselective synthesis of substituted tetrahydropyrans, which can be brominated post-synthesis .

Q. Optimization Factors :

- Solvent polarity (e.g., THF or DCE) influences reaction rates and regioselectivity.

- Temperature control (e.g., rt to 60°C) minimizes side reactions like over-bromination.

- Catalyst loading (e.g., 5–10 mol% Cu(II)) balances yield and cost .

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer:

- ¹H/¹³C NMR : Key peaks for 3-bromo derivatives include:

- ¹H NMR : δ 3.5–4.5 ppm (pyran ring protons), δ 1.8–2.2 ppm (Br-C adjacent methyl/methylene groups). Coupling constants (e.g., J = 6–10 Hz) confirm stereochemistry .

- ¹³C NMR : δ 70–80 ppm (oxygenated carbons), δ 30–40 ppm (bromine-bearing carbons) .

- Mass Spectrometry (EI/CI) : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of Br⁻) validate purity and structure .

Q. Example Data :

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|

| 2-Allyl-5-(benzyloxy)tetrahydro-2H-pyran | 4.55 (d, J=6 Hz) | 75.2 (C-O) | 290 [M]⁺ |

Advanced Research Questions

Q. How can diastereoselectivity be controlled in the synthesis of this compound derivatives?

Methodological Answer: Diastereoselectivity is achieved via:

- Chiral Catalysts : Copper(II)–bisphosphine complexes (e.g., L3 ligands) induce stereochemical control during oligomerization, yielding >90% diastereomeric excess (d.e.) in products like (2R*,3S*,4S*)-tetrahydropyrans .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states favoring specific stereoisomers .

- Temperature Modulation : Lower temperatures (e.g., 0°C) enhance kinetic control, favoring one diastereomer over another .

Case Study :

Using L3 catalysts at 0°C in DCE, (2S*,3S*,4S*)-4-methyl-3-(prop-1-en-2-yl)-2-styryltetrahydro-2H-pyran (73) was synthesized with 85% d.e. .

Q. What mechanistic insights explain regioselectivity in nucleophilic substitution reactions of this compound?

Methodological Answer: Regioselectivity is governed by:

- Electronic Effects : Electron-withdrawing groups (e.g., benzyloxy at C5) direct nucleophiles to the less hindered C2 or C3 positions .

- Steric Hindrance : Bulky substituents (e.g., styryl groups) favor substitution at C3 due to reduced steric clash .

- Catalytic Mediation : Brønsted acids (e.g., H₃PO₄) protonate the pyran oxygen, activating the β-position for alkenylation .

Example :

In BF₃·OEt₂-mediated reactions, allyl groups preferentially substitute at C2 in 5-(benzyloxy)tetrahydro-2H-pyran due to favorable transition-state geometry .

Q. How can contradictions in spectroscopic data (e.g., NMR coupling constants) be resolved for complex derivatives?

Methodological Answer:

- 2D NMR (COSY, NOESY) : Resolves overlapping signals and assigns coupling constants (e.g., distinguishing J₃,₄ from J₂,₃ in diastereomers) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts, aiding peak assignment .

- Crystallography : Single-crystal X-ray structures (e.g., CCDC 965195) provide definitive stereochemical validation .

Case Study :

For trans-3g (a dihydro-2H-pyran derivative), crystallographic data resolved discrepancies between predicted and observed ¹H NMR coupling constants .

Q. What catalytic systems enable α-alkenylation of this compound derivatives?

Methodological Answer:

Q. Optimized Conditions :

- 10 mol% H₃PO₄, DCM solvent, 24 h reaction time.

- Yields up to 75% for (E)-styryl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.